

performance comparison of different synthesis methods for NiO nanoparticles

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Compound of Interest

Compound Name: Nickel(II) oxide

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A Comprehensive Guide to the Synthesis of Nickel Oxide Nanoparticles: A Performance Comparison

Nickel oxide (NiO) nanoparticles are attracting significant attention from the scientific community due to their wide range of applications in catalysis, energy storage, sensors, and biomedical fields.^[1] The performance of these nanoparticles is intrinsically linked to their structural and morphological properties, which are in turn dictated by the synthesis method employed. This guide provides a detailed comparison of various synthesis methods for NiO nanoparticles, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Performance Comparison of Synthesis Methods

The choice of synthesis method has a profound impact on the physicochemical properties of NiO nanoparticles, such as crystallite size, particle size, morphology, and surface area. These properties, in turn, influence their performance in various applications. The following tables summarize the key performance indicators of NiO nanoparticles synthesized by different popular methods: co-precipitation, sol-gel, hydrothermal, and green synthesis.

Table 1: Comparison of Physical Properties of NiO Nanoparticles Synthesized by Different Methods

Synthesis Method	Precursors	Calcination Temperature (°C)	Average Crystallite Size (nm)	Particle Morphology	Reference
Co-precipitation	NiCl ₂ ·6H ₂ O, NaOH	450	35.67	Cubic crystal structure	
Ni(NO ₃) ₂ ·6H ₂ O, NaOH	450	~24	Spherical with some agglomeration	[2]	
NiCl ₂ ·6H ₂ O, Ammonia	600	19 - 20	Polycrystalline	[3]	
Sol-Gel	Ni(NO ₃) ₂ ·6H ₂ O, Citric Acid	400	~7	Uniform size distribution	[4]
Ni(NO ₃) ₂ ·6H ₂ O, NaOH	450	32.84 - 72.16	Varies with precursor	[5]	
Ni(NO ₃) ₂ ·6H ₂ O, Ethanol, H ₂ O	400	26.80 - 37.96	Spherical	[6]	
Hydrothermal	NiCl ₂ ·6H ₂ O, Triethanolamine	200 (synthesis temp)	14 - 19	Varies with precursor concentration	[7]
NiCl ₂ ·6H ₂ O, PVP, EG, NH ₃ ·H ₂ O	140 (synthesis temp)	-	Flake-flower assembled by nanosheets	[8]	
Ni(NO ₃) ₂ ·6H ₂ O, NaOH	-	43.26	-	[9]	
Green Synthesis	Ni(NO ₃) ₂ ·6H ₂ O, Acacia nilotica leaf extract	-	16 - 28	Face-centered cubic or spherical	[10]

NiCl ₂ , Azadirachta indica and Psidium guajava leaf extracts	-	22 - 44	Cubic	[11]
Ni(NO ₃) ₂ ·6H ₂ O, Hagenia abyssinica plant extract	-	-	Mesoporous	[12]

Table 2: Performance in Specific Applications

Synthesis Method	Application	Key Performance Metric	Value	Reference
Co-precipitation	Supercapacitor	Specific Capacitance	90 F/g (bare NiO)	[13]
Sol-Gel	Photocatalysis (Cr(VI) removal)	Adsorption Capacity	High efficiency	[4]
Hydrothermal	Gas Sensing (CO)	Response	19.5 (at 5 ppm CO)	[8]
Green Synthesis	Catalysis (Methylene blue reduction)	Catalytic Activity	83% reduction	[14]
Adsorption (Pb ²⁺ removal)	Removal Efficiency	99.99%	[12]	
Solution Combustion	Photocatalysis (Dye degradation)	Quantum Efficiency	0.781 (for 0.3 wt% Ag/NiO)	[15]

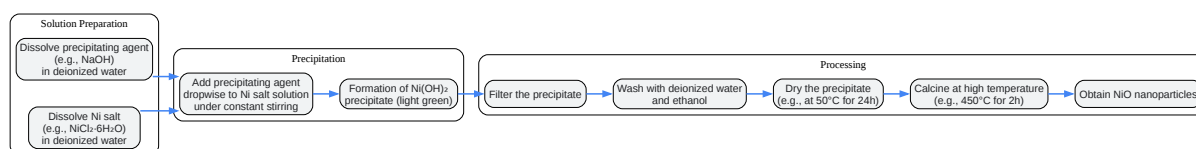
Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below. These protocols are based on procedures reported in the scientific literature.

Co-precipitation Method

The co-precipitation method is a simple and cost-effective technique for synthesizing NiO nanoparticles.[16][17]

Experimental Workflow:



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Caption: Workflow for the co-precipitation synthesis of NiO nanoparticles.

Detailed Protocol:

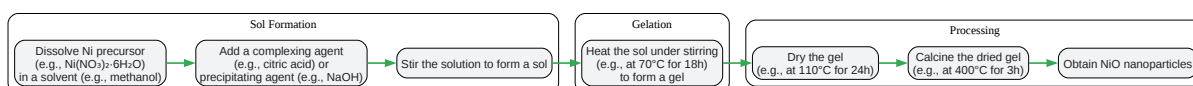
- Prepare a 0.1 M solution of Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) in deionized water.
- Prepare a 0.1 M solution of Sodium Hydroxide (NaOH) in deionized water.
- Add the NaOH solution dropwise to the NiCl₂ solution under vigorous stirring.
- A light green precipitate of Nickel Hydroxide (Ni(OH)₂) will form.

- Filter the precipitate and wash it several times with deionized water and ethanol to remove any unreacted precursors.
- Dry the precipitate in an oven at 50°C for 24 hours.
- Calcine the dried powder in a furnace at 450°C for 2 hours to obtain NiO nanoparticles.[16]

Sol-Gel Method

The sol-gel method offers good control over the particle size and morphology of the resulting nanoparticles.[5][18]

Experimental Workflow:



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Caption: Workflow for the sol-gel synthesis of NiO nanoparticles.

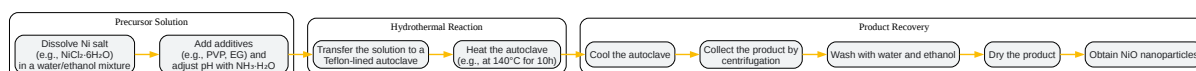
Detailed Protocol:

- Dissolve Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) in methanol and stir for 60 minutes.
- Add a 5M NaOH solution as a precipitation agent.
- Dry the resulting gel at 100-110°C for 1 hour.
- Calcine the dried powder at 450°C for 1 hour to obtain black NiO nanoparticles.[5]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method can produce well-crystallized nanoparticles.[7][8]

Experimental Workflow:



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Caption: Workflow for the hydrothermal synthesis of NiO nanoparticles.

Detailed Protocol:

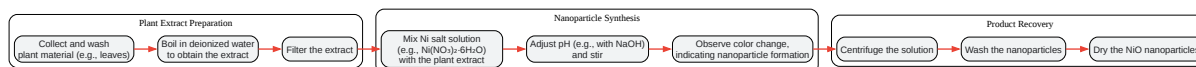
- Dissolve 0.475 g of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in a 20 ml mixed solution of 10 ml pure water and 10 ml ethanol.
- Add 0.2 g of PVP and 10 ml of EG to the mixture under stirring.
- Adjust the pH of the solution to about 10 by adding $\text{NH}_3 \cdot \text{H}_2\text{O}$.
- Stir the mixture for 5 minutes to form a homogeneous solution.
- Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.
- Keep the autoclave at 140°C for 10 hours.
- After cooling, the product is collected, washed, and dried.[8]

Green Synthesis Method

Green synthesis utilizes biological entities like plant extracts as reducing and capping agents, offering an environmentally friendly and cost-effective alternative to conventional methods.[10]

[\[19\]](#)

Experimental Workflow:



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Caption: Workflow for the green synthesis of NiO nanoparticles.

Detailed Protocol:

- Prepare an aqueous leaf extract of a suitable plant (e.g., *Phytolacca dodecandra*).
- Add 20 mL of the leaf extract dropwise to 50 mL of 0.1 M Nickel(II) Nitrate Hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) solution while stirring.
- Continue stirring for 30 minutes at room temperature.
- Adjust the pH of the solution to 10 by adding 5 M NaOH dropwise.
- The formation of a brown color indicates the synthesis of NiO nanoparticles.
- The nanoparticles are then collected by centrifugation, washed, and dried.[19]

Conclusion

The synthesis method for NiO nanoparticles is a critical determinant of their final properties and, consequently, their performance in various applications. The co-precipitation and sol-gel methods are versatile and widely used, offering a good balance between cost and control over nanoparticle characteristics. The hydrothermal method is particularly advantageous for producing highly crystalline nanoparticles. Green synthesis presents a promising, eco-friendly,

and cost-effective approach. Researchers should carefully consider the desired nanoparticle properties and the specific application requirements when selecting a synthesis strategy. The data and protocols presented in this guide offer a solid foundation for making an informed decision.

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